2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (CAS: 1179441-06-5) is a heterocyclic compound with a molecular formula of C₁₇H₂₀FN₃O₂ and an average molecular weight of 317.364 g/mol . Its structure features a 3,5-dimethylisoxazole ring linked via an acetyl group to a 4-(4-fluorophenyl)piperazine moiety. The compound’s monoisotopic mass is 317.153955, and it is registered under ChemSpider ID 6680418 .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-12-16(13(2)23-19-12)11-17(22)21-9-7-20(8-10-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKNLKWUSDWZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring and a piperazine moiety, which are known to contribute to various biological activities. Its molecular formula is CHFNO, with a molecular weight of approximately 284.34 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against various microbial strains.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems may indicate possible applications in treating neurological disorders.
Antitumor Activity
A significant focus of research has been on the antitumor properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : The compound has been shown to activate caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest : It affects the cell cycle progression in cancer cells, particularly in the G2/M phase.
Table 1: Antitumor Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Caspase activation |
| A549 | 12.45 | Cell cycle arrest |
| HeLa | 18.00 | Induction of apoptosis |
Antimicrobial Properties
The antimicrobial efficacy of the compound was evaluated against various bacterial and fungal strains. The results indicate that it possesses significant antibacterial activity.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated, particularly its effects on dopaminergic and serotonergic pathways. This suggests potential applications in treating conditions such as depression and anxiety.
Case Study: Neuropharmacological Evaluation
A study examined the effects of the compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at optimal doses.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety interacts with various neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of the target compound to other piperazine-linked ethanones are critical for understanding its physicochemical and biological behavior. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Solubility :
- The sulfonyl group in Analog 1 and Analog 2 significantly enhances water solubility compared to the target compound’s fluorophenyl group. For example, Analog 2 exhibits a water solubility of 6.4 µg/mL at pH 7.4, likely due to ionization of the sulfonyl moiety .
- The trifluoroacetate counterion in Analog 3 further improves crystallinity and solubility, making it advantageous for formulation .
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, stabilizing the piperazine ring’s conformation. The methoxy group in Analog 1 is electron-donating, which may reduce oxidative degradation compared to the target compound .
Biological Activity: Piperazine derivatives with sulfonyl groups (e.g., Analog 1 and 2) are often associated with kinase inhibition or protease binding due to sulfonyl interactions with catalytic residues .
Synthetic Accessibility :
- The target compound’s synthesis involves straightforward coupling of pre-formed isoxazole and piperazine intermediates, similar to methods described for Analog 3 (e.g., SN2 displacement of α-haloketones) .
- Analog 4’s nitropyrazole moiety requires nitration under controlled conditions, increasing synthetic complexity compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
